Rivastigmine N-Oxide (Technical Grade)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rivastigmine N-Oxide (Technical Grade) is a derivative of Rivastigmine, a cholinesterase inhibitor primarily used in the treatment of mild to moderate dementia associated with Alzheimer’s and Parkinson’s diseases . Rivastigmine N-Oxide is a technical grade compound used in various research and industrial applications.
Mechanism of Action
Target of Action
Rivastigmine N-Oxide (Technical Grade) is a derivative of Rivastigmine, a medication used to treat Alzheimer’s disease . The primary targets of Rivastigmine are acetylcholinesterase and butyrylcholinesterase , two enzymes that break down the neurotransmitter acetylcholine in the brain . By inhibiting these enzymes, Rivastigmine increases the concentration of acetylcholine, which plays a crucial role in memory and learning .
Mode of Action
Rivastigmine binds reversibly with and inactivates cholinesterase, preventing the hydrolysis of acetylcholine . This leads to an increased concentration of acetylcholine at cholinergic synapses .
Biochemical Pathways
The primary biochemical pathway affected by Rivastigmine is the cholinergic pathway. In Alzheimer’s disease, there is a deficiency of acetylcholine due to the selective loss of cholinergic neurons in the cerebral cortex, nucleus basalis, and hippocampus . By inhibiting the enzymes that break down acetylcholine, Rivastigmine increases the concentration of this neurotransmitter, thereby enhancing cholinergic function .
Pharmacokinetics
Rivastigmine, the parent compound, is known to have a bioavailability of 60 to 72% . It is metabolized extensively via cholinesterase-mediated hydrolysis in the brain, and the metabolite undergoes N-demethylation and/or sulfate conjugation hepatically . The compound does cross the blood-brain barrier .
Result of Action
The result of Rivastigmine’s action is an increase in the concentration of acetylcholine in the brain, which can help to alleviate the symptoms of Alzheimer’s disease . This includes improvements in cognitive function, such as memory and learning .
Action Environment
It is known that rivastigmine, the parent compound, is effective in the central nervous system, particularly in the brain . Factors such as the patient’s age, body weight, and smoking status can influence the pharmacokinetics and efficacy of Rivastigmine
Biochemical Analysis
Biochemical Properties
Rivastigmine N-Oxide (Technical Grade) shares a similar structure with Rivastigmine, containing a carbamate group and a substituted pyridine ring . The key difference lies in the oxidation state of the nitrogen atom in the pyridine ring. In Rivastigmine, this nitrogen is tertiary, while in Rivastigmine N-Oxide (Technical Grade), it becomes an N-oxide .
Cellular Effects
Rivastigmine N-Oxide (Technical Grade) does not have a direct mechanism of action as it is not a final drug product . Its significance lies in its role as a precursor molecule for Rivastigmine, which acts as an acetylcholinesterase inhibitor in the brain .
Molecular Mechanism
The precise mechanism of Rivastigmine has not been fully determined, but it is suggested that Rivastigmine binds reversibly with and inactivates cholinesterase (e.g., acetylcholinesterase, butyrylcholinesterase), preventing the hydrolysis of acetylcholine, and thus leading to an increased concentration of acetylcholine at cholinergic synapses .
Temporal Effects in Laboratory Settings
Rivastigmine N-Oxide (Technical Grade) serves primarily as an intermediate in the synthesis of Rivastigmine . The specific details of this synthesis are often proprietary information but likely involve a de-oxidation step to convert the N-oxide back to the tertiary amine present in Rivastigmine .
Dosage Effects in Animal Models
Rivastigmine capsules are initiated at a dose of 1.5 mg twice a day and increased over at least 4 weeks later in steps of 1.5 mg twice daily . The slow up-titration reduces the incidence of adverse effects .
Metabolic Pathways
Rivastigmine is metabolized to a lesser extent after transdermal than after oral administration, presumably because of the lack of presystemic (hepatic first pass) metabolism . So, the metabolite-to-parent AUC ratio is around 0.7 after transdermal patch administration versus 3.5 after oral administration .
Transport and Distribution
Rivastigmine is weakly bound to plasma proteins (40 %), with an apparent volume of distribution of 1.8–2.7 L/kg . It crosses the blood–brain barrier readily, with peak CSF concentrations observed 1.4–2.6 h post-dose .
Subcellular Localization
Given that Rivastigmine crosses the blood-brain barrier readily , it can be inferred that Rivastigmine N-Oxide (Technical Grade) might also have similar properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rivastigmine N-Oxide involves the oxidation of Rivastigmine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction typically occurs under controlled conditions to ensure the selective formation of the N-oxide derivative .
Industrial Production Methods
Industrial production of Rivastigmine N-Oxide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of advanced oxidation techniques and continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Rivastigmine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can revert Rivastigmine N-Oxide back to Rivastigmine.
Substitution: Nucleophilic substitution reactions can occur at the N-oxide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Rivastigmine.
Substitution: Substituted Rivastigmine derivatives.
Scientific Research Applications
Rivastigmine N-Oxide is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: In studies investigating the biological activity and metabolism of cholinesterase inhibitors.
Medicine: Research on the pharmacokinetics and pharmacodynamics of cholinesterase inhibitors.
Comparison with Similar Compounds
Similar Compounds
Rivastigmine: The parent compound, also a cholinesterase inhibitor.
Donepezil: Another cholinesterase inhibitor, selectively inhibits acetylcholinesterase.
Galantamine: A cholinesterase inhibitor that also modulates nicotinic receptors.
Uniqueness
Rivastigmine N-Oxide is unique due to its specific N-oxide functional group, which can influence its pharmacokinetic and pharmacodynamic properties. This modification can lead to differences in its metabolic stability, bioavailability, and overall efficacy compared to its parent compound and other similar cholinesterase inhibitors .
Properties
CAS No. |
1369779-37-2 |
---|---|
Molecular Formula |
C14H22N2O3 |
Molecular Weight |
266.341 |
IUPAC Name |
[3-[1-[hydroxymethyl(methyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C14H22N2O3/c1-5-15(3)14(18)19-13-8-6-7-12(9-13)11(2)16(4)10-17/h6-9,11,17H,5,10H2,1-4H3 |
InChI Key |
LIWGAHYAHSNGDC-UHFFFAOYSA-N |
SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)CO |
Synonyms |
N-Ethyl-N-methylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester N-Oxide; (S)-Ethylmethylcarbamic Acid 3-[1-(Dimethylamino)ethyl]phenyl Ester N-Oxide; [R-(R*,R*)]-2,3-Dihydroxybutanedioate N-Oxide; ENA 713 N-Oxide; Rivastigmine N-Oxide; SDZ- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.